molecular formula C5H7B B1657152 5-Bromopenta-1,2-diene CAS No. 5558-05-4

5-Bromopenta-1,2-diene

Cat. No.: B1657152
CAS No.: 5558-05-4
M. Wt: 147.01 g/mol
InChI Key: FRCYODXAVIIGTN-UHFFFAOYSA-N
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Description

5-Bromopenta-1,2-diene is an organic compound with the molecular formula C5H7Br It is a derivative of 1,2-pentadiene, where one of the hydrogen atoms is replaced by a bromine atom This compound is of interest due to its unique structure, which includes a bromine atom attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopenta-1,2-diene can be synthesized through several methods. One common approach involves the bromination of 1,2-pentadiene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction proceeds via a radical mechanism, where the bromine atom is added to the diene system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromopenta-1,2-diene undergoes various types of chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the conjugated diene system. For example, it can react with hydrogen halides (HX) to form addition products.

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The diene system allows the compound to undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic products.

Common Reagents and Conditions

    Electrophilic Addition: Hydrogen halides (HX) in the presence of a solvent like dichloromethane.

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Cycloaddition Reactions: Dienes and dienophiles under thermal or catalytic conditions.

Major Products Formed

    Electrophilic Addition: 1-Bromo-2-pentene or 1,4-dibromo-2-pentene.

    Substitution Reactions: Azido- or cyano-substituted pentadienes.

    Cycloaddition Reactions: Various cyclic compounds depending on the dienophile used.

Scientific Research Applications

5-Bromopenta-1,2-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cycloaddition reactions.

    Biology: The compound can be used to study the reactivity of conjugated dienes in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromopenta-1,2-diene in chemical reactions involves the interaction of the bromine atom and the conjugated diene system with various reagents. In electrophilic addition reactions, the diene system reacts with electrophiles, forming carbocation intermediates that lead to the final addition products. In substitution reactions, the bromine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,2-Pentadiene: The parent compound without the bromine atom.

    1-Bromo-2-pentene: A similar compound with the bromine atom attached to a different position.

    1,3-Pentadiene: A conjugated diene with a different arrangement of double bonds.

Uniqueness

5-Bromopenta-1,2-diene is unique due to the presence of the bromine atom in the 1,2-pentadiene structure, which imparts specific reactivity and potential applications. The conjugated diene system allows for a variety of chemical transformations, making it a valuable compound in organic synthesis and research.

Properties

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCYODXAVIIGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494829
Record name 5-Bromopenta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-05-4
Record name 5-Bromopenta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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